(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-(2-methylpropyl)amino]-4-amino-4-oxobutanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid
(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-(2-methylpropyl)amino]-4-amino-4-oxobutanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
174024-80-7
VCID:
VC0070616
InChI:
InChI=1S/C21H37N7O6.C6H8O7/c1-12(2)11-25-18(32)15(10-17(30)31)27-19(33)16-7-5-9-28(16)20(34)14(26-13(3)29)6-4-8-24-21(22)23;7-3(8)1-6(13,5(11)12)2-4(9)10/h12,14-16H,4-11H2,1-3H3,(H,25,32)(H,26,29)(H,27,33)(H,30,31)(H4,22,23,24);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-,16-;/m0./s1
SMILES:
CC(C)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula:
C27H45N7O13
Molecular Weight:
675.7 g/mol
(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-(2-methylpropyl)amino]-4-amino-4-oxobutanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid
CAS No.: 174024-80-7
Main Products
VCID: VC0070616
Molecular Formula: C27H45N7O13
Molecular Weight: 675.7 g/mol
CAS No. | 174024-80-7 |
---|---|
Product Name | (2S)-2-[[(2S)-1-[(2S)-2-Acetamido-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-(2-methylpropyl)amino]-4-amino-4-oxobutanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
Molecular Formula | C27H45N7O13 |
Molecular Weight | 675.7 g/mol |
IUPAC Name | (3S)-3-[[(2S)-1-[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-(2-methylpropylamino)-4-oxobutanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C21H37N7O6.C6H8O7/c1-12(2)11-25-18(32)15(10-17(30)31)27-19(33)16-7-5-9-28(16)20(34)14(26-13(3)29)6-4-8-24-21(22)23;7-3(8)1-6(13,5(11)12)2-4(9)10/h12,14-16H,4-11H2,1-3H3,(H,25,32)(H,26,29)(H,27,33)(H,30,31)(H4,22,23,24);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-,16-;/m0./s1 |
Standard InChIKey | QYFSXEMQMRSJQU-NLQWVURJSA-N |
Isomeric SMILES | CC(C)CN([C@@H](CC(=O)N)C(=O)O)C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | CC(C)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CC(C)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms | Ac-Arg-Pro-Asp-NH-isobutyl IRI 695 IRI-695 N-acetyl-L-arginyl-L-prolyl-L-aspartyl-NH-isobutyl citrate |
PubChem Compound | 9917871 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume